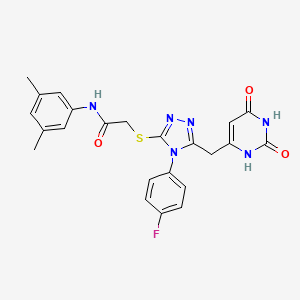

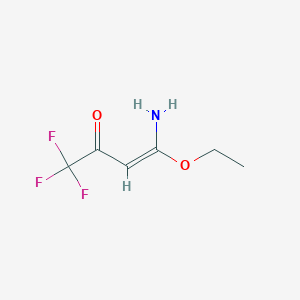

N-(4-methylthiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(4-methylthiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide derivatives has been explored in various studies. In one study, a series of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides were synthesized using microwave irradiation technique or conventional synthesis. These compounds were characterized by spectral data and microanalysis . Another research synthesized a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, with the structures of some compounds confirmed by X-ray crystallography . Additionally, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized through a sequence of reactions involving 2-aminobenzothiazole, chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. In the case of the N-substituted benzyl/phenyl derivatives, NMR, mass, and elemental analysis were employed, with X-ray crystallography providing detailed structural information for selected compounds . The novel antibacterial agents also underwent characterization by elemental analyses and spectroscopic techniques .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation, cyclization, and substitution reactions. For instance, the antifungal N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds were synthesized by condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol . The synthesis of methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates involved a one-pot synthesis starting from amino acid esters and azides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were inferred from their pharmacological evaluations. The atypical antipsychotic agents did not exhibit catalepsy, indicating a favorable safety profile . The antioxidant studies revealed that many of the synthesized carboxamides possessed moderate to significant radical scavenging activity . The antibacterial activity of the synthesized quinoline-linked derivatives showed broad-spectrum efficacy against tested microorganisms . Some of the antifungal compounds exhibited appreciable activity against specific fungal strains .

科学的研究の応用

Anticancer Potential

Synthesis and Biological Evaluation of Thiazole Derivatives : Research has identified thiazole derivatives as potential anticancer agents. For instance, derivatives synthesized and studied for anticancer activity against A549 human lung adenocarcinoma cells showed selective cytotoxicity, with one compound exhibiting high selectivity and notable apoptosis induction, albeit not as high as cisplatin, a standard in cancer treatment (Evren, Yurttaş, Eksellı, Akalın-Çiftçi, 2019).

Antimicrobial Activity

New Pyridazinone and Amino-pyridine Derivatives : Studies on the synthesis of novel classes of pyridazinone derivatives highlighted their potential utility in antimicrobial applications. These compounds were formed through reactions that yielded products with excellent yields and were structurally confirmed by analytical spectroscopic methods (Ibrahim, Behbehani, 2014).

Antibacterial Agents

Oxazolidinone Antibacterial Agents : Research into oxazolidinones, a class of antibacterial agents, shows promising safety profiles and antibacterial spectrum improvements. The 1,2,3-triazole has been identified as an effective replacement for conventional acetamide functionality in oxazolidinones, leading to compounds with good antibacterial properties and reduced activity against monoamine oxidase A, an undesired side effect (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, Gravestock, 2005).

Antioxidant Activity

Coumarin Derivatives : The study of synthesized coumarins for antioxidant activity compared with ascorbic acid demonstrated potential antioxidant benefits. These compounds were synthesized through a series of reactions starting from known materials, showing that such derivatives can serve as effective antioxidants (Kadhum, Al-Amiery, Musa, Mohamad, 2011).

特性

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxopyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-7-6-17-10(12-7)13-8(15)5-14-9(16)3-2-4-11-14/h2-4,6H,5H2,1H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOOCSCFIIEWAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylthiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide](/img/structure/B2545531.png)

![5-[1-(1H-indazol-3-ylcarbonyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2545535.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide](/img/structure/B2545537.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2545541.png)

![2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2545544.png)

![N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2545550.png)